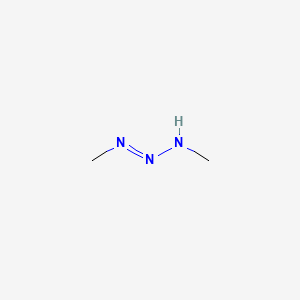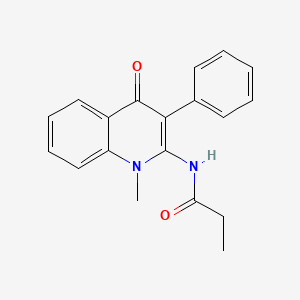
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide typically involves the reaction of 2-quinolinone derivatives with propanoic acid derivatives. One common method includes the chemo-selective reaction of heterocyclic amides with acrylic acid derivatives, followed by the formation of N-substituted propanamides via azide and dicyclohexyl carbodiimide coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrazide formation, and subsequent amide coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. The compound’s quinoline core allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Dihydroquinoline derivatives: Reduced forms of quinoline with different reactivity and applications.
Uniqueness
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
896855-96-2 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-16(22)20-19-17(13-9-5-4-6-10-13)18(23)14-11-7-8-12-15(14)21(19)2/h4-12H,3H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
WYPVXZHHKZQXEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3 |
Löslichkeit |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
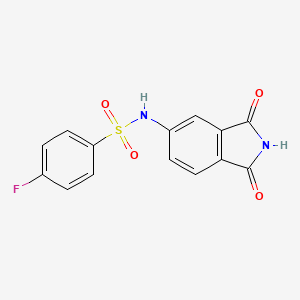
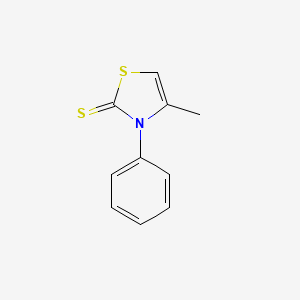

amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)
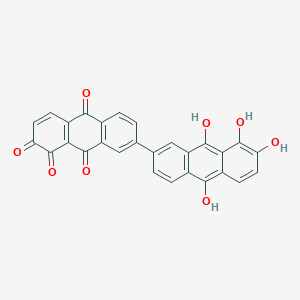
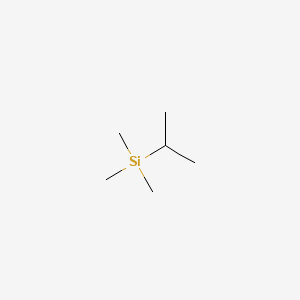


![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)

